molecular formula C13H16N2O6 B3151079 Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate CAS No. 702669-52-1

Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate

Cat. No.: B3151079
CAS No.: 702669-52-1
M. Wt: 296.28 g/mol
InChI Key: UTJTZOXCKKDUDK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a unique (2-ethoxy-2-oxoethyl)amino substituent at the 4-position. It serves as a precursor in synthesizing heterocyclic compounds, such as benzothiazines, through reductive pathways .

Properties

IUPAC Name

ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-3-20-12(16)8-14-10-6-5-9(13(17)21-4-2)7-11(10)15(18)19/h5-7,14H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJTZOXCKKDUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-amino-3-nitrobenzoic acid with ethyl 2-bromoacetate, followed by nucleophilic substitution with ethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and amino groups also play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Ethyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Structural Difference: Replaces the amino (-NH-) group with a thio (-S-) linkage. Reactivity and Applications: The sulfur atom facilitates reductive cyclization to form benzothiazine derivatives (e.g., ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate) via iron-mediated reduction, contrasting with the amino-substituted compound’s pathways. This highlights the role of heteroatoms in directing reaction outcomes .

Ethyl 4-(ethylamino)-3-nitrobenzoate (CAS 91182-00-2)

Structural Difference: Simpler ethylamino (-NHCH₂CH₃) substituent lacking the ethoxycarbonyl group. Property Impact: Reduced steric bulk and absence of the electron-withdrawing ethoxycarbonyl group diminish hydrogen-bonding capacity and alter electronic effects. This may lower solubility in polar solvents and reduce utility in forming stabilized intermediates for heterocyclic synthesis .

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Structural Difference : Methoxyethyl (-NHCH₂CH₂OMe) substituent introduces an oxygen atom.
Property Impact : Increased polarity compared to the target compound enhances aqueous solubility. However, the methoxy group lacks the reactivity of the ethoxycarbonyl moiety, limiting its participation in condensation or cyclization reactions .

Ethyl 2-{[(2′-cyanobiphenyl-4-yl)methyl]amino}-3-nitrobenzoate

Structural Difference: Biphenylmethyl group introduces extended aromaticity. This structural feature is advantageous in medicinal chemistry compared to the target compound’s simpler substituent .

Ethyl 4-(4-Carbamoylpiperidin-1-yl)-3-nitrobenzoate (CAS 942474-60-4)

Structural Difference : Piperidine ring with a carbamoyl (-CONH₂) group.
Property Impact : The cyclic amine and carbamoyl group enable hydrogen bonding and conformational rigidity, likely enhancing pharmacological activity. This contrasts with the linear ethoxycarbonyl substituent in the target compound, which lacks such bioactivity-enhancing features .

Ethyl 4-[[4-(2-ethoxy-2-oxoethyl)-3-nitrothiophen-2-yl]sulfanyl]-3-oxobutanoate

Structural Difference : Incorporates a thiophene ring and sulfanyl (-S-) linkage.
Reactivity : The thiophene’s aromaticity and sulfur atoms alter electronic properties, favoring cyclization pathways distinct from benzoate derivatives. This compound forms chromene derivatives in reactions with aldehydes, demonstrating divergent applications in heterocyclic synthesis .

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate (CAS 81367-79-5)

Structural Difference: Azo (-N=N-) group and cyanoethyl/hydroxyethyl substituents. Applications: The azo group imparts strong chromophoric properties, making this compound suitable for dyes rather than medicinal use. This contrasts with the target compound’s focus on synthetic intermediates .

Biological Activity

Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is an organic compound characterized by a complex structure that includes an ethyl ester, an amino group, and a nitrobenzene ring. This unique combination of functional groups imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C12H14N2O6C_{12}H_{14}N_{2}O_{6}, with a molecular weight of approximately 282.252 g/mol. Its structure allows for various chemical modifications, enhancing its utility in biological research and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that may covalently modify target proteins, influencing their activity. Additionally, the ethoxy and amino groups modulate the compound's activity and specificity towards molecular targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, compounds structurally related to this compound have demonstrated significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Similar compounds have been explored for their potential in cancer treatment. They have been shown to selectively kill drug-resistant cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing therapies that mitigate drug resistance in cancer treatments .

Case Studies

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against quinolone-resistant strains .
  • Mechanism of Inhibition : Another investigation into the mechanism revealed that the compound interacts with DNA gyrase, leading to DNA strand breaks similar to those caused by established antibiotics like ciprofloxacin .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant antibacterial activity
AnticancerDrug-resistant cancer cellsSelective cytotoxicity
Enzyme InteractionDNA gyraseInduction of DNA strand breaks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
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Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate

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